1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol
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Description
The compound “1-(2,4-dimethylphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1,2, and 3 positions. The imidazole ring is substituted at the 1-position with a 2,4-dimethylphenyl group and at the 2-position with a thiol group .
Scientific Research Applications
Luminescence Sensing
Research has unveiled the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde derivatives through characteristic emission bands. These frameworks demonstrate potential as fluorescence sensors for detecting these chemicals, showcasing the chemical's role in developing advanced sensing materials (Shi et al., 2015).
Electrochemical Properties
The electrochemical behaviors of various imidazole-2-thiols, including those with dimethyl substitutions, have been studied. The research focuses on their oxidation and reduction potentials, pKa values, and thermodynamic properties, providing insights into their chemical reactivity and stability (Po et al., 1991).
Fungicidal Activity
Synthesized thiazole derivatives from bromo-dimethylphenyl ethanone have shown promising fungicidal activity. These compounds, prepared through reactions with various reagents including 1H-benzo[d]imidazole-2-thiol, highlight the chemical's potential in developing new fungicides (Bashandy et al., 2008).
Anion Host Materials
Imidazole-based bisphenols, incorporating dimethylphenyl groups, have been structurally characterized and show potential as versatile hosts for anions. These materials offer insights into the design of new molecular recognition systems (Nath & Baruah, 2012).
Reactivity and Spectroscopic Characterization
The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational studies. These derivatives exhibit specific reactivity properties that could be beneficial in various chemical applications, including potential interactions with proteins (Hossain et al., 2018).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. Their effectiveness and mechanism of action have been detailed, contributing to the development of new corrosion protection strategies (Duran et al., 2021).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBUFOGZXXCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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